2-[4-(piperidine-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[4-(piperidine-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of piperidine, sulfonyl, phenyl, pyridine, oxazole, and carbonitrile groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(piperidine-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
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Formation of the Piperidin-1-ylsulfonyl Phenyl Intermediate
- Reacting piperidine with a sulfonyl chloride derivative to form the piperidin-1-ylsulfonyl group.
- Coupling this intermediate with a phenyl derivative under suitable conditions.
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Formation of the Pyridin-3-ylmethyl Amino Intermediate
- Reacting pyridine with a suitable alkylating agent to introduce the pyridin-3-ylmethyl group.
- Coupling this intermediate with an amine to form the pyridin-3-ylmethyl amino group.
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Formation of the Oxazole-4-carbonitrile Core
- Reacting an appropriate precursor with a nitrile source to form the oxazole-4-carbonitrile core.
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Final Coupling
- Combining the piperidin-1-ylsulfonyl phenyl intermediate with the pyridin-3-ylmethyl amino intermediate and the oxazole-4-carbonitrile core under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(piperidine-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines from nitrile groups.
Substitution: Formation of substituted phenyl or pyridine derivatives.
Scientific Research Applications
2-[4-(piperidine-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(piperidine-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s sulfonyl and nitrile groups can form strong interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Morpholin-1-ylsulfonyl)phenyl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile: Similar structure but with a morpholine ring instead of piperidine.
2-(4-(Piperidin-1-ylsulfonyl)phenyl)-5-((pyridin-2-ylmethyl)amino)oxazole-4-carbonitrile: Similar structure but with a pyridin-2-ylmethyl group instead of pyridin-3-ylmethyl.
Uniqueness
2-[4-(piperidine-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its piperidine and sulfonyl groups contribute to its stability and reactivity, while the oxazole and carbonitrile groups offer opportunities for further functionalization and interaction with biological targets.
Biological Activity
The compound 2-[4-(piperidine-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N5O4S, and it features a complex structure that includes a piperidine sulfonamide moiety and an oxazole ring. This structural diversity is crucial for its biological interactions.
Biological Activity Overview
Research has indicated that compounds containing the oxazole ring exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Numerous studies have reported the effectiveness of oxazole derivatives against various pathogens. For instance, compounds with the 1,3,4-oxadiazole core have shown significant antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Oxazole derivatives have been investigated for their potential in cancer therapy. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) . The mechanism often involves the activation of apoptotic pathways mediated by p53 expression .
Antimicrobial Studies
A notable study investigated the antimicrobial properties of various oxazole derivatives. The compound demonstrated potent activity against resistant strains of Staphylococcus aureus, outperforming traditional antibiotics like vancomycin . The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy, particularly against Mycobacterium tuberculosis strains .
Anticancer Studies
In vitro studies on cancer cell lines revealed that the compound significantly inhibited cell proliferation. For example:
- MCF-7 Cells : The IC50 value was found to be approximately 0.65 µM, indicating high potency.
- U-937 Cells : Similar cytotoxic effects were observed with IC50 values in the micromolar range .
The underlying mechanism involves cell cycle arrest and apoptosis induction through caspase activation . Molecular docking studies suggest that the compound binds effectively to key proteins involved in cancer cell survival.
Enzyme Inhibition
The compound also exhibited enzyme inhibitory activity against acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and gastrointestinal disorders, respectively .
Comparative Table of Biological Activities
Case Studies
- Antitubercular Activity : A study highlighted the compound's effectiveness against both active and dormant states of Mycobacterium bovis, showcasing its potential in tuberculosis treatment strategies .
- Cancer Cell Line Studies : Research on MCF-7 cells demonstrated that treatment with this compound led to increased levels of apoptotic markers, indicating its role as a potential therapeutic agent in breast cancer management .
Properties
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenyl)-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c22-13-19-21(24-15-16-5-4-10-23-14-16)29-20(25-19)17-6-8-18(9-7-17)30(27,28)26-11-2-1-3-12-26/h4-10,14,24H,1-3,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBXRCQHCQECOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.